4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol
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Overview
Description
4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are significant heterocyclic compounds known for their diverse range of biological properties, including analgesic, anti-inflammatory, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone Derivatives: Treatment of benzoxazinones with ammonia solution yields quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring structure.
Substitution: Electrophilic substitution reactions are common, especially at the 2-methyl and 3-amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinazolinone derivatives are explored for their analgesic, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Substituted-4(3H)-quinazolinones
- 3-Substituted-4(3H)-quinazolinones
- 2,3-Disubstituted-4(3H)-quinazolinones
Uniqueness
4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1808544-87-7 |
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Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-[3-[(6-methylquinazolin-4-yl)amino]propyl]phenol |
InChI |
InChI=1S/C18H19N3O/c1-13-4-9-17-16(11-13)18(21-12-20-17)19-10-2-3-14-5-7-15(22)8-6-14/h4-9,11-12,22H,2-3,10H2,1H3,(H,19,20,21) |
InChI Key |
UJFVARWSOVIVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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